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Compound of Interest

Compound Name: Seliciclib Carboxylic Acid-d7

Cat. No.: B15581282 Get Quote

Disclaimer: A Certificate of Analysis (CoA) is a batch-specific document provided by a chemical

supplier and is not publicly available. This guide provides a comprehensive overview of the

technical data and methodologies related to Seliciclib (also known as Roscovitine or CYC202),

the parent compound of Seliciclib Carboxylic Acid-d7, for research and development

purposes.

Physicochemical Properties
Seliciclib is an orally bioavailable, small-molecule inhibitor of cyclin-dependent kinases (CDKs).

[1][2] Its deuterated carboxylic acid metabolite, Seliciclib-d7 Carboxylic Acid, is primarily used

as a stable isotope-labeled internal standard for pharmacokinetic studies.[3][4]
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Property Seliciclib (Roscovitine)
Seliciclib-d7 Carboxylic
Acid

Synonyms R-Roscovitine, CYC202 -

CAS Number 186692-46-6[5] 849108-26-5[6]

Molecular Formula C₁₉H₂₆N₆O[5] C₁₉H₁₇D₇N₆O₂[6]

Molecular Weight 354.45 g/mol [7] 375.47 g/mol [6]

Appearance White to Off-white Solid[2] Not specified (typically a solid)

Melting Point 106-107 °C[2] Not specified

Solubility

Insoluble in H₂O; ≥17.72

mg/mL in DMSO; ≥53.5 mg/mL

in EtOH[8]

Not specified

Purity Typically >98%[7] Typically >98%[3]

Storage Store at -20 °C[2]
Store at recommended

conditions on CoA[4]

Mechanism of Action and Biological Activity
Seliciclib is a purine analog that functions as a competitive inhibitor for the ATP-binding site of

several key cyclin-dependent kinases.[2][9] Its primary targets are CDK2, CDK7, and CDK9.[5]

[10]

Key Inhibitory Activities:

CDK2/cyclin E & CDK2/cyclin A: Inhibition disrupts the G1/S and G2/M phases of the cell

cycle, leading to cell cycle arrest.[1][7]

CDK7/cyclin H: As part of the CDK-activating kinase (CAK) complex, inhibiting CDK7 can

indirectly inhibit other CDKs.[9]

CDK9/cyclin T: This inhibition is crucial as CDK9 is a component of the positive transcription

elongation factor b (P-TEFb). By inhibiting CDK9, Seliciclib prevents the phosphorylation of

the C-terminal domain (CTD) of RNA Polymerase II.[1][9]
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This transcriptional inhibition leads to the downregulation of short-lived, anti-apoptotic proteins,

most notably Mcl-1, which is critical for the survival of many tumor cells.[1][9] The reduction of

Mcl-1 protein levels induces apoptosis in cancer cells.[7][9] Seliciclib has demonstrated pro-

apoptotic and anti-proliferative activity in various cancer cell lines, including non-small cell lung

cancer, multiple myeloma, and leukemia.[7][9][10]
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Fig. 1: Seliciclib's mechanism of action via CDK inhibition.
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Experimental Protocols
Below are detailed methodologies for key experiments frequently used to characterize the

effects of Seliciclib.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Seliciclib against

specific CDK targets.

Methodology:

Reagents: Recombinant active CDK/cyclin complexes (e.g., CDK2/cyclin E, CDK9/cyclin T),

substrate (e.g., Histone H1 for CDK2, peptide derived from RNA Pol II CTD for CDK9), ³²P-

ATP or ³³P-ATP, kinase assay buffer, and Seliciclib stock solution.

Procedure: a. Prepare serial dilutions of Seliciclib in kinase assay buffer. b. In a microplate,

combine the kinase, its specific substrate, and the Seliciclib dilution (or vehicle control). c.

Initiate the reaction by adding radiolabeled ATP. d. Incubate the plate at 30°C for a specified

time (e.g., 20-30 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric

acid). f. Transfer the reaction mixture onto a phosphocellulose filter mat. g. Wash the filter

mat extensively to remove unincorporated ATP. h. Measure the incorporated radioactivity

using a scintillation counter.

Data Analysis: Plot the percentage of kinase activity against the logarithm of Seliciclib

concentration. The IC₅₀ value is determined using a non-linear regression curve fit. Seliciclib

exhibits IC₅₀ values in the low micromolar to nanomolar range for its target CDKs.[8][11]

Objective: To assess the cytotoxic or cytostatic effects of Seliciclib on a cancer cell line.

Methodology:

Cell Culture: Plate cells (e.g., multiple myeloma or NSCLC cell lines) in a 96-well plate at a

predetermined density and allow them to adhere overnight.

Treatment: Treat the cells with increasing concentrations of Seliciclib (e.g., 0.1 µM to 100

µM) or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active

mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

it against Seliciclib concentration to determine the IC₅₀.

Objective: To confirm Seliciclib's mechanism of action by observing the reduction of Mcl-1

protein levels.

Methodology:

Treatment and Lysis: Treat cultured cancer cells with an effective concentration of Seliciclib

(e.g., 15-30 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours). Harvest and lyse the cells

in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and

separate the proteins by size via electrophoresis.

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-

fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane

with a primary antibody specific for Mcl-1 overnight at 4°C. Also, probe a separate

membrane or the same one (after stripping) with a loading control antibody (e.g., β-actin or

GAPDH).
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Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an

enhanced chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities to show the time-dependent decrease in Mcl-1 protein

levels relative to the loading control.
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Fig. 2: Workflow for testing Seliciclib's effect on cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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